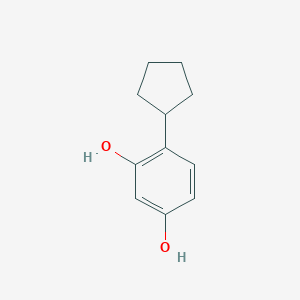













|
REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)[OH:2].[CH:9]1(O)[CH2:13][CH2:12][CH2:11][CH2:10]1.P(=O)(O)(O)O>O.C(OCC)(=O)C>[CH:9]1([C:6]2[CH:7]=[CH:8][C:1]([OH:2])=[CH:3][C:4]=2[OH:5])[CH2:13][CH2:12][CH2:11][CH2:10]1
|


|
Name
|
|
|
Quantity
|
150 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
|
Name
|
|
|
Quantity
|
125 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
P(O)(O)(O)=O
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
120 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for ca. 30 s
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
A round bottom flask equipped with stirrer bar
|
|
Type
|
CUSTOM
|
|
Details
|
The flask was fitted with a reflux condenser
|
|
Type
|
CUSTOM
|
|
Details
|
purged with nitrogen
|
|
Type
|
TEMPERATURE
|
|
Details
|
heating
|
|
Type
|
TEMPERATURE
|
|
Details
|
On cooling
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer extracted with ethyl acetate (3×500 ml)
|
|
Type
|
ADDITION
|
|
Details
|
The combined organic layers were neutralized by careful addition of an excess of saturated aqueous sodium hydrogen carbonate solution
|
|
Type
|
WASH
|
|
Details
|
washed with brine (300 ml)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (magnesium sulfate)
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in toluene (500 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
After 4 h the solid was filtered
|
|
Duration
|
4 h
|
|
Type
|
WAIT
|
|
Details
|
left to air
|
|
Type
|
CUSTOM
|
|
Details
|
dry in a crystallizing dish for 16 h
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
to give colored crystals
|
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization in toluene
|


Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CCCC1)C1=C(C=C(O)C=C1)O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |